![molecular formula C8H15NO3 B14632140 Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-76-5](/img/structure/B14632140.png)
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is a compound that combines the properties of acetic acid and the bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 8-oxa-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the nucleophilic attack and concomitant intramolecular cyclization of cyclopentanes and piperidine derivatives . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
In industrial settings, the compound is often synthesized using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and controlled reaction environments to achieve the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes. This interaction can modulate biological activities, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: A structurally related compound with a cyclopropyl group.
1,4-Diazabicyclo[3.2.1]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is unique due to the presence of both an oxygen and a nitrogen atom in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54745-76-5 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
acetic acid;8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-2-6-4-7-3-5(1)8-6;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |
Clé InChI |
WRJVBSNVLDUXCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC2CNCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


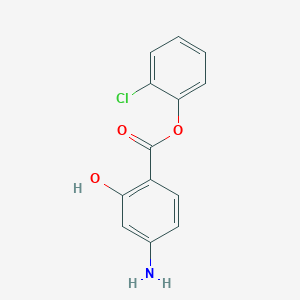
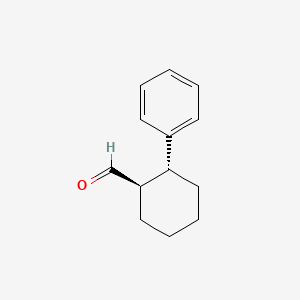
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
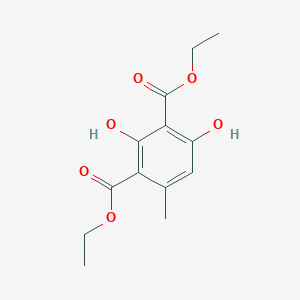
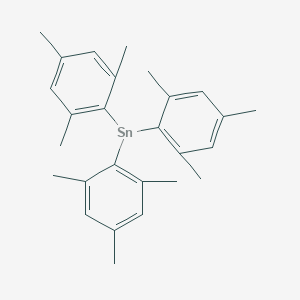
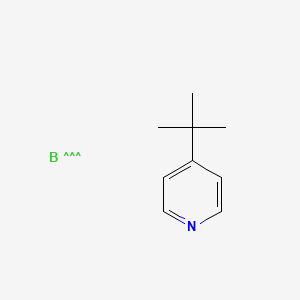
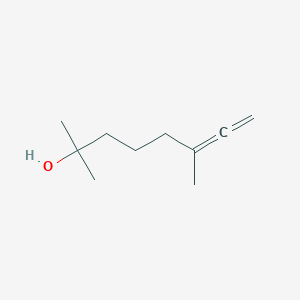
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
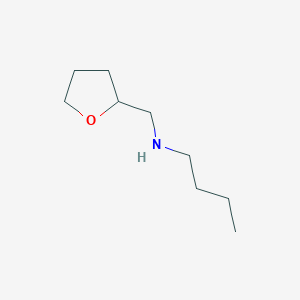
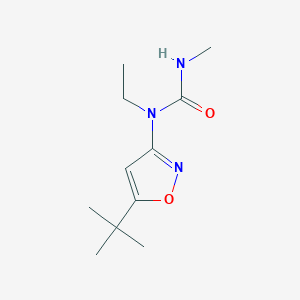
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)

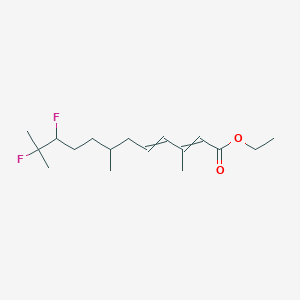
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
